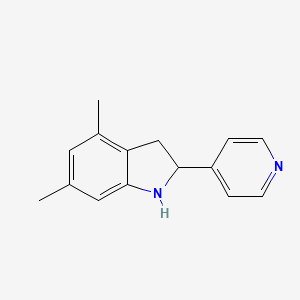

4,6-Dimethyl-2-(pyridin-4-yl)indoline

CAS No.:

Cat. No.: VC15970740

Molecular Formula: C15H16N2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2 |

|---|---|

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | 4,6-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C15H16N2/c1-10-7-11(2)13-9-14(17-15(13)8-10)12-3-5-16-6-4-12/h3-8,14,17H,9H2,1-2H3 |

| Standard InChI Key | IHRXIANMWISSIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2CC(NC2=C1)C3=CC=NC=C3)C |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

4,6-Dimethyl-2-(pyridin-4-yl)indoline consists of a bicyclic indoline core (a benzene ring fused to a pyrrolidine-like ring) with two methyl groups on the benzene moiety (positions 4 and 6) and a pyridin-4-yl substituent at position 2 of the five-membered ring. The indoline scaffold adopts a partially saturated configuration, distinguishing it from fully aromatic indole derivatives .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₇N₂ |

| Molecular weight | 225.31 g/mol |

| IUPAC name | 4,6-Dimethyl-2-(pyridin-4-yl)-2,3-dihydro-1H-indole |

| Hybridization | sp² (aromatic) and sp³ (saturated ring) |

The pyridin-4-yl group introduces a planar, electron-deficient aromatic system, while the methyl groups enhance hydrophobicity and steric bulk .

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis of 4,6-dimethyl-2-(pyridin-4-yl)indoline likely involves:

-

Indoline core construction via cyclization of aniline derivatives.

-

Electrophilic aromatic substitution or cross-coupling reactions to introduce substituents.

Route 1: Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 2-bromo-4,6-dimethylindoline and pyridin-4-ylboronic acid could install the pyridine moiety, as demonstrated in analogous indole syntheses .

Reaction conditions:

Route 2: Reductive Amination

Condensation of 4,6-dimethylindoline-2-carbaldehyde with pyridin-4-ylamine followed by reduction could yield the target compound.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the pyridine nitrogen; limited aqueous solubility (logP ≈ 3.2, estimated) .

-

Stability: Susceptible to oxidation at the pyrrolidine ring’s saturated C-N bond under acidic conditions .

Table 2: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Melting point | 160–165°C (estimated) |

| logP | 3.2 |

| Hydrogen bond donors | 1 (NH group) |

| Hydrogen bond acceptors | 3 (pyridine N, indoline NH) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume